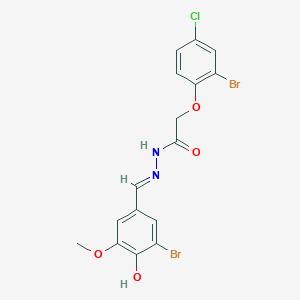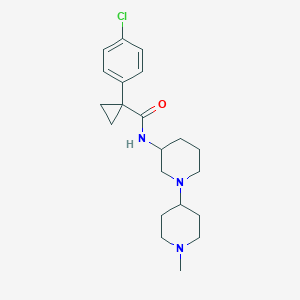![molecular formula C14H18N4O2S B6092559 1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine, also known as PMSF, is a chemical compound that has been widely used in scientific research for various purposes. PMSF is a serine protease inhibitor that has been used to inhibit proteolytic enzymes in various biological systems.
Mechanism of Action
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine inhibits serine proteases by forming a covalent bond with the active site serine residue of the protease. This covalent bond prevents the protease from cleaving its substrate and inhibits its activity. This compound is a reversible inhibitor, and the inhibition can be reversed by adding a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases such as trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and the complement system. This compound has been shown to inhibit the growth of bacterial and viral infections, cancer, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases and can be used in various biological systems. This compound is stable in various solvents and can be easily stored. However, this compound has some limitations for lab experiments. It is a reversible inhibitor and may require the addition of a reducing agent to reverse the inhibition. This compound may also have off-target effects and may inhibit other enzymes in addition to serine proteases.
Future Directions
There are several future directions for the use of 1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine in scientific research. This compound can be used to study the role of serine proteases in various biological systems such as blood coagulation, fibrinolysis, and the complement system. This compound can also be used to study the role of proteases in bacterial and viral infections, cancer, and Alzheimer's disease. Future research can focus on developing more potent and specific inhibitors of serine proteases and studying their effects in various biological systems.
Synthesis Methods
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine can be synthesized by reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine has been widely used in scientific research as a serine protease inhibitor. It has been used to inhibit proteolytic enzymes in various biological systems such as blood coagulation, fibrinolysis, and the complement system. This compound has also been used to inhibit proteases in bacterial and viral infections, cancer, and Alzheimer's disease. This compound has been used in various biochemical and molecular biology techniques such as Western blotting, immunoprecipitation, and protein purification.
Properties
IUPAC Name |
1-methyl-4-(4-pyrazol-1-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-16-9-11-17(12-10-16)21(19,20)14-5-3-13(4-6-14)18-8-2-7-15-18/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCFMYZPUQMKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl [10-({[3-(dimethylamino)propyl]amino}carbonyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B6092476.png)
![2-{4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}-N-isopropylacetamide](/img/structure/B6092489.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)
![5-(2-furyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092519.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B6092520.png)
![1-(diphenylmethyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092527.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)

![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6092569.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
![2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6092580.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
